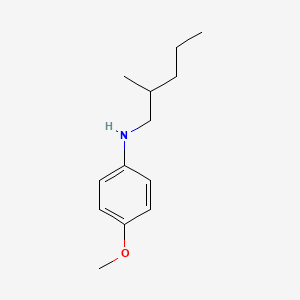
4-Methoxy-N-(2-methylpentyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-N-(2-methylpentyl)aniline is an organic compound with the molecular formula C13H21NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methylpentyl group, and a methoxy group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2-methylpentyl)aniline typically involves the reaction of 4-methoxyaniline with 2-methylpentyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-methoxyaniline attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-Methoxy-N-(2-methylpentyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while nitration can produce 4-methoxy-2-nitroaniline.
科学的研究の応用
4-Methoxy-N-(2-methylpentyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Methoxy-N-(2-methylpentyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The 2-methylpentyl group can affect the compound’s hydrophobicity and membrane permeability, impacting its overall biological activity.
類似化合物との比較
Similar Compounds
4-Methoxyaniline: Lacks the 2-methylpentyl group, making it less hydrophobic.
N-(2-Methylpentyl)aniline: Lacks the methoxy group, affecting its reactivity and interactions.
4-Methoxy-N-(tert-pentyl)aniline: Similar structure but with a different alkyl group, leading to variations in physical and chemical properties.
Uniqueness
4-Methoxy-N-(2-methylpentyl)aniline is unique due to the presence of both the methoxy and 2-methylpentyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
4-methoxy-N-(2-methylpentyl)aniline |
InChI |
InChI=1S/C13H21NO/c1-4-5-11(2)10-14-12-6-8-13(15-3)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3 |
InChIキー |
FTNFPGVAFKWXHP-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CNC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



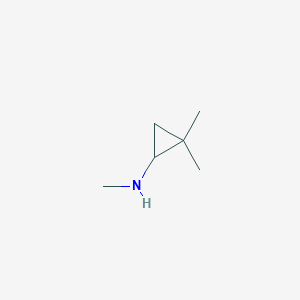

![(2-Methylbutan-2-YL)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15273825.png)
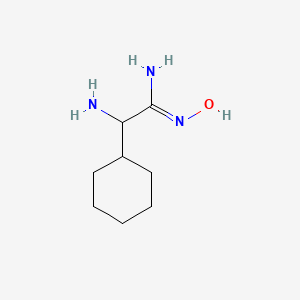
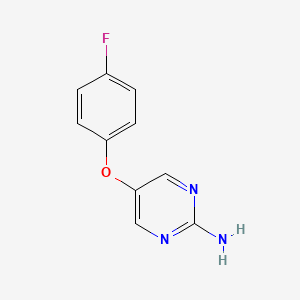
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15273846.png)
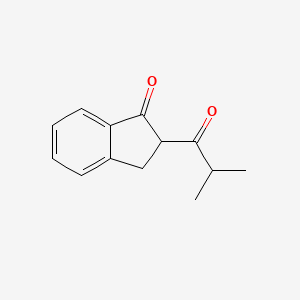
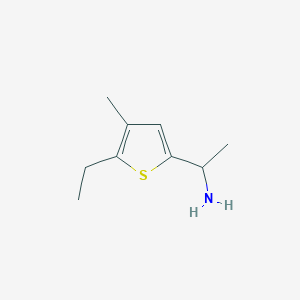
![5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine](/img/structure/B15273869.png)
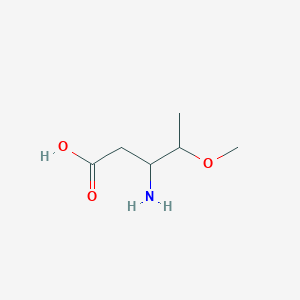
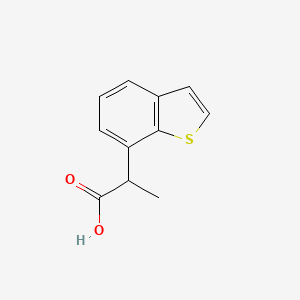
![4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride](/img/structure/B15273887.png)
![N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15273894.png)
